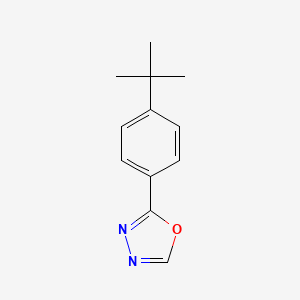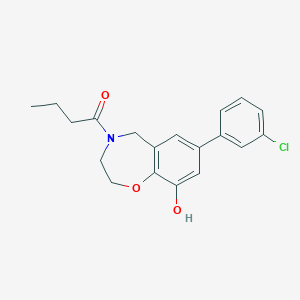
2-(4-tert-butylphenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-tert-butylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.110613074 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Resonance Energy Transfer (FRET) Applications : A novel molecule based on 2-(4-tert-butylphenyl)-1,3,4-oxadiazole has been synthesized and studied for its thermal, photophysical, and electrochemical properties. This molecule demonstrates significant potential in FRET applications, especially when used in conjunction with core-shell ZnSe/ZnS quantum dots, showcasing high FRET efficiency and strong dipole-dipole interaction tendencies (Pujar et al., 2017).
Organic Light Emitting Diodes (OLEDs) : The compound is intensively used as an electron transport material in OLEDs. Its incorporation into various structures, including polyphenylene vinylene derivatives, significantly enhances the performance of these devices. The specific structural characteristics of this compound and related compounds play a crucial role in determining their efficiency as components in OLEDs (Emmerling et al., 2012).
Electroluminescent Devices : This compound is used in the development of electroluminescent devices, with its derivatives displaying thermally activated delayed fluorescence (TADF). Such materials are important for the creation of high-efficiency organic light-emitting diodes (OLEDs), particularly in achieving enhanced quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Scintillator Applications : Derivatives of this compound, such as tert-BuPPD, have been utilized in the development of polystyrene-based scintillators. These scintillators exhibit improved mechanical properties and high discrimination parameters, making them suitable for detecting fast neutrons in environments with gamma radiation background (Zhmurin et al., 2014).
Electron-Transporting Materials for OLEDs : The compound's derivatives have been synthesized and characterized for their thermal, optical, and electrochemical properties, showing potential as electron-transporting or hole-blocking materials in organic optoelectronic devices. Their good thermal stability and low orbital energy levels make them suitable for these applications (Liu et al., 2007).
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)10-6-4-9(5-7-10)11-14-13-8-15-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSMSNUTNRNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424215 | |
| Record name | 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73150-55-7 | |
| Record name | 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenyl)-N-((1S*,2R*)-2-{[1-(4-methylphenyl)-4-piperidinyl]amino}cyclobutyl)acetamide](/img/structure/B5267634.png)
![3-{[(4-tert-butyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5267635.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5267640.png)
![2,2-dimethyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5267642.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5267657.png)
![N-(4-FLUOROPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5267664.png)
![4-(3-FLUOROPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5267668.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5267676.png)
![1'-[(sec-butylamino)(oxo)acetyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5267683.png)

![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5267708.png)


